(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, identified by its CAS number 753028-42-1, is a member of the benzothiazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅N₃OS |
Molecular Weight | 273.35 g/mol |
Density | 1.319 g/cm³ |
Boiling Point | 371.025 °C |
Flash Point | 178.19 °C |
The compound features a thiazole ring fused with an ethoxy-substituted benzothiazole moiety, contributing to its biological activity.
Antitumor Activity
Research has shown that compounds containing benzothiazole derivatives exhibit significant antitumor activity. A study evaluated various derivatives against lung adenocarcinoma cell lines (A549) and found that certain compounds demonstrated selective antiproliferative effects. Notably, compounds with similar structural motifs to this compound have been reported to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Case Study: Apoptosis Induction
In a comparative study, a derivative similar to the target compound was shown to increase apoptotic cell levels significantly when tested in vitro. Flow cytometry analyses indicated that the mechanism of cell death was primarily apoptotic rather than necrotic, underscoring the compound's potential as an anticancer agent .
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. A series of studies focused on their interaction with cannabinoid receptors (CB1 and CB2). Compounds exhibiting high affinity for CB2 receptors were noted for their potential in treating inflammation without the psychoactive effects associated with CB1 receptor activation. The selectivity indices observed were significant, indicating a promising therapeutic profile for managing inflammatory conditions .
Table: Selectivity and Binding Affinity of Benzothiazole Derivatives
Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) | Selectivity Index (Ki CB1/Ki CB2) |
---|---|---|---|
Compound A | Low nanomolar range | Picomolar range | Up to 429 |
Compound B | Low nanomolar range | Low nanomolar range | High |
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has been well-documented. Studies have demonstrated that these compounds exhibit antibacterial and antiviral activities against various pathogens. For instance, one study highlighted that certain derivatives showed robust activity against Xanthomonas oryzae and Ralstonia solanacearum, with efficacy rates surpassing traditional antibiotics at specific concentrations .
Case Study: Antiviral Activity Against Tobacco Mosaic Virus
In laboratory settings, several benzothiazole derivatives were evaluated for their antiviral potential against Tobacco Mosaic Virus (TMV). The results indicated that some compounds achieved protective rates exceeding 79%, showcasing their potential as effective antiviral agents .
Propriétés
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-3-22-17-14(24-4-2)6-5-7-15(17)26-19(22)21-18(23)12-8-9-13-16(10-12)25-11-20-13/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOPOYOCBNXCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.